Tetrabutylammonium Acetate

Description

Overview of Quaternary Ammonium (B1175870) Salts in Chemical Science

Quaternary ammonium salts, often referred to as "quats," are a class of chemical compounds with the general structure [NR₄]⁺Y⁻. taylorandfrancis.com In this structure, 'N' represents a central nitrogen atom bonded to four organic groups (R), which can be alkyl or aryl groups, and Y⁻ is a counter-anion. taylorandfrancis.com A key characteristic of these salts is that the nitrogen atom carries a permanent positive charge, regardless of the pH of the solution. wikipedia.org This permanent charge distinguishes them from primary, secondary, or tertiary ammonium cations. wikipedia.org

The synthesis of quaternary ammonium compounds is typically achieved through the alkylation of tertiary amines, a process known as quaternization. wikipedia.org These salts have found widespread applications due to their unique properties. They function as surfactants, where the positively charged nitrogen head is hydrophilic (water-attracting) and the organic tails are hydrophobic (water-repelling). savemyexams.com This dual nature allows them to lower the surface tension between immiscible liquids. savemyexams.com

In the realm of chemical synthesis, quaternary ammonium salts are extensively used as phase transfer catalysts (PTCs). taylorandfrancis.comwikipedia.org PTCs facilitate reactions between reactants that are dissolved in separate, immiscible solvents by transferring one of the reactants across the phase boundary. wikipedia.orgchemimpex.com This capability is crucial for enhancing reaction rates and yields in various organic transformations. taylorandfrancis.com Beyond their catalytic roles, they are also utilized as disinfectants, antistatic agents, and in the formulation of fabric softeners and hair conditioners. wikipedia.orgsavemyexams.com

Significance of TBAA as a Research Compound

Tetrabutylammonium (B224687) acetate (B1210297) (TBAA) is a specific type of quaternary ammonium salt with the chemical formula (CH₃CH₂CH₂CH₂)₄N(OCOCH₃). sigmaaldrich.com It is a white, crystalline solid that exhibits good solubility in many polar organic solvents. guidechem.com This solubility profile makes it a valuable reagent in a variety of chemical reactions. guidechem.com

In academic research, TBAA is recognized for its role as a phase transfer catalyst and as a source of the acetate anion. chemimpex.comchemicalbook.com Its ability to dissolve in organic solvents provides an effective alternative to inorganic acetate salts like sodium acetate, which often have limited solubility in such media. guidechem.com This property is particularly advantageous in homogeneous reaction systems.

The compound is also noted for its utility in various synthetic transformations. For instance, it can act as a nucleophile in substitution reactions and as a mild, soluble base. guidechem.com Researchers have employed TBAA in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. chemimpex.com Furthermore, its application extends to electrochemistry and polymer science, where it is used in the preparation of ionic liquids and in the synthesis of polymeric materials. chemimpex.com

Evolution of Academic Interest in TBAA Applications

Early Research Directions

Early investigations into the applications of Tetrabutylammonium acetate (TBAA) primarily centered on its fundamental reactivity and utility in organic synthesis. Researchers explored its role as a source of nucleophilic acetate ions for SN2 reactions, where it was used to displace leaving groups such as sulfonates and halides. guidechem.com An early study demonstrated the use of TBAA in the conversion of deuterated norbornyl ester to its sulfonate without isotopic rearrangement. guidechem.com

Another significant area of early research was its application as a mild, soluble base. guidechem.com For example, it was used in the reduction of tosylhydrazones with catecholborane, where it proved to be more effective than sodium acetate. guidechem.comresearchgate.net The photolysis of 1,2,4,5-tetracyanobenzene in the presence of TBAA to yield bis(2,4,5-tricyanophenyl)methane also represents an early synthetic application. guidechem.com Furthermore, TBAA was utilized to promote the elimination of bromoalcohol acetate to produce alkenes and as a catalyst for the phosphorylation of alcohols. guidechem.com

Contemporary Research Trajectories

Modern research has expanded the applications of TBAA into more specialized and advanced areas of chemistry. A significant focus has been on its use as a catalyst and reagent in multicomponent reactions for the synthesis of complex heterocyclic compounds like spirooxindoles. jocpr.com In this context, TBAA has been shown to be an efficient catalyst in aqueous media, offering environmental benefits and high yields. jocpr.com

Another major contemporary research direction is the use of TBAA in materials science. It has been investigated as a component in solvent systems for the dissolution of cellulose (B213188), a key process for producing regenerated cellulose fibers and films. researchgate.netlu.se Specifically, a mixture of TBAA and dimethyl sulfoxide (B87167) (DMSO) has been identified as an effective solvent for this purpose. researchgate.netlu.se The mechanism of dissolution involves the acetate ions forming hydrogen bonds with cellulose, while the bulky tetrabutylammonium cations create a steric barrier that prevents the cellulose chains from re-aggregating. lu.se

Furthermore, TBAA is being explored in the field of energy storage and conversion. Research has demonstrated its application as a buffer layer in all-inorganic perovskite solar cells, leading to improved device efficiency. sigmaaldrich.com It is also studied for its potential use in thermal energy storage as an ionic semiclathrate hydrate (B1144303), which exhibits a large heat of dissociation. researchgate.net In electrochemistry, TBAA is used as a supporting electrolyte and has been studied in the context of the anodic oxidation of carboxylates. researchgate.net Recent studies have also highlighted its role in facilitating the selective extraction of anions like sulfate (B86663) and phosphate (B84403) from aqueous solutions, which has implications for environmental remediation. sigmaaldrich.comrsc.org

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Chemical Formula | C₁₈H₃₉NO₂ | nih.gov |

| Molecular Weight | 301.51 g/mol | sigmaaldrich.com |

| Appearance | White crystalline solid | guidechem.com |

| Melting Point | 95-98 °C | sigmaaldrich.com |

| CAS Number | 10534-59-5 | sigmaaldrich.com |

| Solubility | Soluble in most polar organic solvents (e.g., MeCN, acetone, EtOH) | guidechem.com |

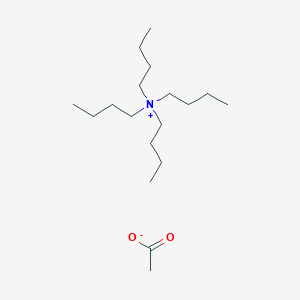

Structure

2D Structure

Properties

IUPAC Name |

tetrabutylazanium;acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H36N.C2H4O2/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-2(3)4/h5-16H2,1-4H3;1H3,(H,3,4)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCZDHTKJGDCTAE-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+](CCCC)(CCCC)CCCC.CC(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H39NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8065111 | |

| Record name | Tetrabutylammonium acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8065111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White hygroscopic crystals; [Alfa Aesar MSDS] | |

| Record name | Tetrabutylammonium acetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19831 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

10534-59-5 | |

| Record name | Tetrabutylammonium acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10534-59-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Butanaminium, N,N,N-tributyl-, acetate (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010534595 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Butanaminium, N,N,N-tributyl-, acetate (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetrabutylammonium acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8065111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrabutylammonium acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.989 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Tetrabutylammonium Acetate in Advanced Organic Synthesis and Catalysis

Phase Transfer Catalysis (PTC) Mechanisms and TBAA

Phase transfer catalysis is a powerful synthetic methodology that facilitates reactions between reactants in heterogeneous systems, typically a water-immiscible organic phase and an aqueous phase. The catalyst, in this case, Tetrabutylammonium (B224687) acetate (B1210297), transports a reactant from one phase to the other, where the reaction then occurs.

Interphase Transfer of Anions and Reactants

The fundamental role of Tetrabutylammonium acetate in phase transfer catalysis lies in its ability to facilitate the transfer of anions, such as the acetate ion or other reactive anions, from the aqueous phase into the organic phase where the organic substrate resides. The large, hydrophobic tetrabutylammonium cation (TBA⁺) shields the charge of the accompanying anion, forming a lipophilic ion pair. chemkente.comstackexchange.com This ion pair is soluble in the organic solvent, allowing the anion to be transported across the phase boundary. chemkente.comstackexchange.com Once in the organic phase, the "naked" anion is highly reactive and can readily participate in the desired chemical transformation with the organic substrate. operachem.com The TBA⁺ cation then returns to the aqueous phase to repeat the cycle.

The general mechanism for this anion transfer can be illustrated as follows:

Anion Exchange: In the aqueous phase, the Tetrabutylammonium cation (Q⁺) exchanges its original anion (X⁻) for the reactant anion (Y⁻) to form a new ion pair (Q⁺Y⁻). QX(org) + MY(aq) ⇌ QY(org) + MX(aq)

Migration: The newly formed, organic-soluble ion pair (Q⁺Y⁻) migrates from the aqueous or interfacial region into the bulk organic phase.

Reaction: In the organic phase, the reactant anion (Y⁻) reacts with the organic substrate (RZ) to form the product (RY) and a new anion (Z⁻). QY(org) + RZ(org) → RY(org) + QZ(org)

Catalyst Regeneration: The catalyst ion pair containing the new anion (Q⁺Z⁻) migrates back to the aqueous phase, where the anion Z⁻ is exchanged for another reactant anion Y⁻, thus regenerating the active catalyst for the next cycle.

Extractive and Interfacial PTC Mechanisms

Phase transfer catalysis can proceed through two primary mechanisms: the extraction mechanism and the interfacial mechanism. The operative pathway is influenced by factors such as the lipophilicity of the catalyst and the nature of the reactants.

The extraction mechanism involves the transfer of the reactant anion from the aqueous phase into the bulk organic phase by the catalyst. mdpi.com The chemical reaction then occurs entirely within the organic phase. This mechanism is generally favored when using highly lipophilic quaternary ammonium (B1175870) salts like those with long alkyl chains, which are very soluble in the organic phase.

In contrast, the interfacial mechanism proposes that the reaction occurs at the interface between the two liquid phases. mdpi.comnih.gov In this model, the catalyst adsorbs at the interface and facilitates the reaction between the organic substrate and the aqueous reactant at this boundary. Some studies suggest that the catalysis of tetrabutylammonium salts, including TBAA, can be attributed to such interfacial reactions. nih.gov For reactions involving the generation of reactive intermediates like carbanions from weak organic acids by a strong aqueous base, the deprotonation is believed to occur at the interface, followed by the transfer of the organic anion into the organic phase by the catalyst. mdpi.com

The determination of the exact mechanism, whether extractive or interfacial, can be complex and may depend on the specific reaction conditions. It is also possible for both mechanisms to operate concurrently.

Kinetic and Thermodynamic Parameters in TBAA-Mediated PTC

The efficiency of a phase transfer catalyzed reaction is governed by various kinetic and thermodynamic parameters. While specific quantitative data for this compound-mediated reactions are not extensively compiled in readily available literature, the general principles of PTC kinetics apply.

Kinetic factors influencing the reaction rate include:

Stirring Speed: In heterogeneous systems, the rate of reaction is often dependent on the interfacial area between the two phases. Increased agitation generally leads to a larger interfacial area and, consequently, a higher reaction rate, particularly if the reaction is mass-transfer limited.

Catalyst Concentration: The reaction rate is typically proportional to the concentration of the phase transfer catalyst up to a certain point, after which it may level off.

Temperature: As with most chemical reactions, the rate of a PTC reaction generally increases with temperature, following the Arrhenius equation.

Comparisons with Other Phase Transfer Catalysts

This compound is part of a broader class of quaternary ammonium salts used as phase transfer catalysts. Its performance is often compared to other common PTCs, such as Tetrabutylammonium bromide (TBAB), Benzyltriethylammonium chloride (BTEAC), and Cetyltrimethylammonium bromide (CTAB).

The effectiveness of a quaternary ammonium salt as a PTC is influenced by several factors, including the size and structure of the alkyl groups on the nitrogen atom and the nature of the counter-anion.

| Catalyst | Cation Structure | Anion | Key Characteristics |

| This compound (TBAA) | Symmetrical, moderately lipophilic tetrabutyl groups | Acetate (C₂H₃O₂⁻) | The acetate anion can act as a base or a nucleophile. The cation has good solubility in many organic solvents. chemkente.com |

| Tetrabutylammonium bromide (TBAB) | Symmetrical, moderately lipophilic tetrabutyl groups | Bromide (Br⁻) | A very common and versatile PTC. The bromide anion is a good leaving group but less basic than acetate. tandfonline.com |

| Benzyltriethylammonium chloride (BTEAC) | Contains a benzyl (B1604629) group, which can influence reactivity. | Chloride (Cl⁻) | Often used in reactions involving strong bases. |

| Cetyltrimethylammonium bromide (CTAB) | A long C16 alkyl chain, making it more surfactant-like. | Bromide (Br⁻) | Its high lipophilicity can be advantageous in certain applications. |

In a comparative study on the synthesis of 1,4-dihydropyridines, TBAB and BTEAC showed greater reactivity and produced higher yields compared to CTAB. tandfonline.com The greater reactivity of TBAB and BTEAC was correlated with their ionization potential. tandfonline.com While this study did not include TBAA, it highlights that the choice of catalyst, including both the cation and the anion, can significantly impact the outcome of a reaction. The acetate anion of TBAA offers different reactivity profiles compared to the halide anions of other common PTCs, potentially making it more suitable for reactions where basicity or nucleophilicity of the catalyst's anion is desired. chemkente.com

TBAA in Specific Organic Reactions

This compound has been identified as an effective catalyst for various organic transformations. One notable application is in the alkynylation of carbonyl compounds.

Catalysis of Carbonyl Compound Alkynylation with Trimethylsilylacetylenes

This compound is utilized as a catalyst for the addition of trimethylsilylacetylenes to carbonyl compounds, such as aldehydes and ketones, to afford the corresponding propargylic alcohols in good yields. This reaction is a valuable method for the formation of carbon-carbon bonds and the synthesis of key intermediates for more complex molecules.

In this transformation, TBAA is believed to play a dual role. The acetate ion can act as a base to activate the trimethylsilylacetylene, facilitating the formation of a nucleophilic acetylide species. The tetrabutylammonium cation then forms an ion pair with this acetylide, transporting it to the organic phase where it can react with the carbonyl compound.

A plausible, though not definitively established, mechanism involves the following steps:

Activation of Trimethylsilylacetylene: The acetate anion from TBAA interacts with the silicon atom of the trimethylsilylacetylene, leading to the formation of a transient pentacoordinate silicate (B1173343) intermediate or facilitating the cleavage of the Si-C bond to generate a reactive acetylide anion.

Nucleophilic Addition: The generated acetylide anion, paired with the tetrabutylammonium cation, then acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde or ketone.

Formation of the Propargylic Alcohol: Subsequent workup, typically involving the addition of an aqueous acid, protonates the resulting alkoxide to yield the final propargylic alcohol product.

The use of TBAA as a catalyst in this reaction offers a convenient and efficient method for the synthesis of a variety of propargylic alcohols under relatively mild conditions.

Synthesis of Propargylic Alcohols

This compound serves as an efficient catalyst for the synthesis of propargylic alcohols through the alkynylation of carbonyl compounds. This method involves the reaction of aldehydes or ketones with trimethylsilylacetylenes. sigmaaldrich.com The acetate ion from TBAA is thought to act as a nucleophilic activator for the silicon-acetylene bond, facilitating the addition of the acetylide to the carbonyl group. This process provides good yields of the corresponding propargylic alcohols under mild conditions, making it a valuable tool for introducing alkyne functionalities into organic molecules. sigmaaldrich.com

Regioselective Direct Arylation of Azoles

In the field of C-H bond functionalization, this compound plays a critical role as a promoter for the regioselective direct arylation of azoles. sigmaaldrich.com A mild and convenient palladium-catalyzed protocol allows for the direct arylation at the C-5 position of various azoles, including 1-methylpyrazole, oxazole, and thiazole, using aryl bromides. dntb.gov.uaresearchgate.net The reaction is typically carried out using palladium(II) acetate as the catalyst precursor in a solvent like N,N-dimethylacetamide at temperatures around 70 °C. researchgate.net This method is noted for its tolerance of a wide array of electron-poor and electron-rich functional groups on the aryl bromide. researchgate.net

Furthermore, this methodology has been successfully extended to the C-5 arylation of 1,4-disubstituted 1,2,3-triazoles with aryl bromides, proceeding smoothly in the presence of a palladium catalyst and TBAA to give excellent yields. acs.org For certain substrates, such as 1-methylimidazole, raising the reaction temperature to 110 °C allows for the efficient synthesis of 5-aryl-1-methylimidazoles. researchgate.net The ligand-free nature of this protocol makes it an attractive and practical method for synthesizing complex, biologically active compounds. researchgate.net

Copper-Free Sonogashira Coupling Reactions

The Sonogashira coupling is a cornerstone of carbon-carbon bond formation. This compound has been identified as a critical component in developing a more environmentally benign, copper-free version of this reaction. It functions as the essential base in an efficient palladium-catalyzed Sonogashira reaction between aryl iodides or bromides and terminal alkynes that proceeds without the need for copper, additional ligands, or amines. nih.gov

A key advantage of this protocol is its ability to be performed at room temperature, offering a milder alternative to traditional methods. nih.gov The use of TBAA facilitates the reaction and contributes to its high tolerance for a broad range of functional groups on both the aryl halide and the alkyne. nih.gov The precise role of TBAA is thought to involve the deprotonation of the terminal alkyne and potentially the stabilization of the palladium catalytic species. pitt.edu This advancement simplifies the reaction setup and purification process, avoiding issues associated with copper co-catalysts, such as the formation of alkyne homocoupling byproducts (Glaser coupling). pitt.edu

One-Pot Multi-Component Synthesis Reactions

This compound has demonstrated unique efficacy as a catalyst in the one-pot, multi-component synthesis of spirooxindoles. jocpr.comjocpr.com An efficient three-component reaction involving an isatin, an active methylene (B1212753) compound (like malononitrile (B47326) or ethyl cyanoacetate), and 1-methylquinoline-2,4(1H,3H)-dione proceeds in water, an environmentally friendly solvent. jocpr.com TBAA is reported to have a unique capability to enhance the reaction rate in this aqueous medium. jocpr.com This methodology is distinguished by its operational simplicity, low cost, reduced reaction times, and high yields of the desired spirooxindole products. jocpr.com

In the drive for sustainable chemistry and carbon dioxide utilization, a binary catalytic system of this compound and copper(II) acetate has been developed for the synthesis of value-added chemicals from CO2. acs.orgnih.gov This system effectively catalyzes the solvent-free N-formylation of various amines using CO2 and phenylsilane (B129415) as a reductant to produce formamides. acs.org

This initial C-H and C-N bond-forming step is then coupled with subsequent C-C bond-forming reactions in a one-pot strategy to synthesize enamines, aldehydes, and nitriles. acs.org This represents an innovative use of CO2 as a C1 source for complex organic molecules and is the first reported synthesis of enamines from CO2 via this pathway. acs.org The solvent-free nature of the initial catalytic step is crucial for the efficiency of the subsequent transformations in the one-pot sequence. acs.org

Synthesis of 4-Aryl-2-quinolones in Molten Media

This compound, in combination with tetrabutylammonium bromide (TBAB), can be used as a molten reaction medium for the synthesis of 4-aryl-2-quinolones. sigmaaldrich.com In this capacity, the mixture of quaternary ammonium salts acts as an ionic liquid, providing a thermally stable and non-volatile solvent environment for the reaction to proceed. This approach avoids the use of conventional, often volatile and flammable, organic solvents, aligning with the principles of green chemistry. The use of molten TBAA/TBAB media facilitates the reaction, leading to the formation of the quinolone core structure. sigmaaldrich.com

Oxidative Coupling Reactions

This compound, particularly in its molten state, serves as a unique reaction medium and promoter for oxidative coupling reactions.

A notable application of molten this compound (TBAA) is in the palladium-catalyzed cross-coupling of styrenes with aryl methyl ketones. nih.govresearchgate.net This reaction is facilitated by a combination of palladium(II) acetate (Pd(OAc)₂) and copper(II) acetate (Cu(OAc)₂) with dioxygen as the terminal oxidant. nih.govresearchgate.net The process is characterized as a dehydrogenative cyclizing coupling. researchgate.net This transformation involves a twofold carbon-hydrogen (C-H) activation at the alpha-position of the ketone, showcasing the flexibility of the catalytic system. nih.govresearchgate.net

The aforementioned palladium-catalyzed reaction provides a direct synthetic route to cyclopropanes. nih.gov The reaction between aryl methyl ketones and styrenes in molten this compound under the influence of Pd(OAc)₂ and Cu(OAc)₂ leads to an unusual cyclopropanation reaction. nih.govresearchgate.netresearchgate.net This process is significant as cyclopropanes are important structural motifs in many bioactive molecules. nih.govorganic-chemistry.org The use of this compound is crucial in promoting this unique transformation.

| Reactants | Catalyst System | Solvent/Medium | Key Transformation | Product |

|---|---|---|---|---|

| Aryl Methyl Ketones and Styrenes | Pd(OAc)₂, Cu(OAc)₂, Dioxygen | Molten this compound (TBAA) | Dehydrogenative Cyclizing Coupling via twofold C-H activation | Cyclopropanes |

Acetylation of Diols: Regioselectivity and Hydrogen-Bonding Activation

This compound plays a crucial catalytic role in the highly regioselective acetylation of diols. researchgate.netchalmers.se The principle behind this selectivity is hydrogen-bonding activation, where the acetylation of a hydroxyl group with acetic anhydride (B1165640) is activated by the formation of hydrogen bonds between the hydroxyl group and the acetate anion. researchgate.netfao.orgnih.gov

This method allows for the regioselective monoacetylation of vicinal and 1,3-diols with high yields under mild conditions. researchgate.netfao.org Mechanistic studies suggest that the acetate anion forms a dual hydrogen-bond complex with the diol. researchgate.netchalmers.senih.gov This complex formation facilitates the subsequent regioselective acetylation upon the addition of acetic anhydride. researchgate.netfao.org This approach is considered more environmentally friendly, convenient, and efficient compared to methods that use organotin, organoboron, or metal salt reagents. nih.gov

| Substrate | Reagent | Catalyst | Key Principle | Outcome |

|---|---|---|---|---|

| vicinal- and 1,3-diols | Acetic Anhydride | This compound | Hydrogen-Bonding Activation | Highly regioselective monoacetylation |

Isocyanurate Trimerization and Polyurethane Synthesis

This compound is utilized as a catalyst for the cyclotrimerization of isocyanates to form isocyanurates. phasetransfercatalysis.com These isocyanurates are important in the synthesis of polyurethanes, enhancing their physical properties such as thermal stability and flame retardancy. nih.gov The controlled trimerization of isocyanates is particularly important for producing polyisocyanurate (PIR) structures in rigid foams and for creating cross-linkers in high-performance polyurethane coatings. nih.gov this compound is often used to improve the solubility of the acetate catalyst in the organic isocyanate medium. phasetransfercatalysis.com

The acetate anion in this compound plays a crucial, though complex, role in the trimerization process. nih.gov It is now understood that carboxylates, including acetate, act as precatalysts rather than the direct catalytic species. nih.govacs.orgresearchgate.netacs.org The reaction of the acetate anion with an excess of aromatic isocyanates leads to the irreversible formation of deprotonated amide species. nih.govacs.orgacs.org These resulting deprotonated amides are highly nucleophilic and basic, making them the active catalysts for the nucleophilic anionic trimerization of isocyanates. nih.govresearchgate.netacs.org These active species can also deprotonate urethane (B1682113) and urea (B33335) groups present in the system, which in turn can also catalyze the formation of isocyanurates. nih.govacs.org

The generally accepted mechanism for the anionic trimerization of isocyanates involves the nucleophilic addition of the catalyst to the isocyanate. acs.org In the case of acetate-based catalysts, the initial step is the nucleophilic addition of the acetate anion to an aromatic isocyanate, forming an acetate-bound isocyanate complex. nih.govacs.org This intermediate can then react with two more isocyanate molecules to eventually form the trimeric isocyanurate. nih.govacs.org

However, a more refined mechanism suggests that the acetate anion first reacts with the isocyanate to form an amide and carbon dioxide after an intramolecular rearrangement and decarboxylation. nih.govacs.org It is the deprotonated form of this newly formed amide that then acts as the true, highly active catalyst in a nucleophilic anionic mechanism to produce the isocyanurate. nih.govacs.orgacs.org This proposed mechanism is supported by both experimental and computational studies. researchgate.net

| Species | Role | Mechanism Step |

|---|---|---|

| Acetate Anion | Precatalyst | Reacts with isocyanate to form a deprotonated amide species and CO₂. nih.govacs.org |

| Deprotonated Amide | Active Catalyst | Initiates nucleophilic anionic trimerization of isocyanates to form isocyanurate. nih.govacs.orgacs.org |

Tetrabutylammonium Acetate in Ionic Liquid Research and Applications

TBAA as a Precursor and Component in Ionic Liquids (ILs)

Tetrabutylammonium (B224687) acetate (B1210297) (TBAA) is a quaternary ammonium (B1175870) salt that serves as a key component in the formation of ionic liquids (ILs) utilized in cellulose (B213188) processing. Unlike many conventional imidazolium-based ionic liquids, TBAA is a solid at room temperature and requires a co-solvent, typically an aprotic polar solvent, to form a liquid system capable of dissolving cellulose. The resulting mixture exhibits the characteristic properties of an ionic liquid, such as low volatility and high thermal stability.

The synthesis of TBAA for these applications can be achieved through a metathesis reaction. For instance, tetrabutylammonium bromide can be reacted with silver acetate in a solvent like acetonitrile (B52724). The resulting mixture is stirred, and the precipitated silver bromide is removed by centrifugation. Evaporation of the solvent yields TBAA as a light yellow oil.

Neat tetraalkylammonium acetate ILs have demonstrated the ability to dissolve cellulose, for example, approximately 2 wt% of α-cellulose at 100 °C. However, the use of co-solvents significantly enhances the dissolution power and allows for processing at lower temperatures. Alkylammonium-based ILs, including those formulated with TBAA, are recognized for their good cellulose dissolution capacity, stability, and potential for recyclability.

Dissolution and Regeneration of Cellulose Using TBAA-based ILs

TBAA-based ionic liquids, particularly in combination with dimethyl sulfoxide (B87167) (DMSO), have emerged as effective solvent systems for the dissolution of cellulose under mild conditions. This system can dissolve up to 8% cellulose at 40°C in a short time without requiring prior chemical modification of the cellulose. The dissolution power of the TBAA/DMSO system allows for the processing of cellulose with a high degree of polymerization into various forms, such as fibers and films, upon regeneration.

The regeneration of cellulose from the TBAA/DMSO solution is typically achieved by introducing an anti-solvent, such as water or alcohol. This process causes the dissolved cellulose to precipitate, forming a solid material. The regenerated cellulose exhibits a different crystalline structure (Cellulose II) compared to the native cellulose (Cellulose I).

Role of Co-solvents (e.g., DMSO)

The key functions of DMSO in this system include:

Dissociation of TBAA : The solvation effect of DMSO helps to dissociate TBAA into free tetrabutylammonium (TBA⁺) cations and acetate (CH₃COO⁻) anions. This increased availability of free ions is critical for breaking down the cellulose structure.

Enhanced Ion Mobility : By reducing the viscosity of the solvent system, DMSO facilitates the movement of the ions, allowing them to penetrate the cellulose structure more effectively.

Stabilization of Dissolved Cellulose : After the acetate ions disrupt the hydrogen bonds in cellulose, DMSO molecules interact with the dissolved cellulose chains. This interaction helps to prevent the cellulose chains from re-aggregating, thus stabilizing the solution.

Research has shown that the ratio of TBAA to DMSO significantly impacts the solubility of cellulose. A study found that a weight ratio of TBAA at 0.15 in the mixed solvent provided the highest cellulose solubility and the fastest dissolution time. This suggests that an optimal balance between ion concentration and mobility is necessary for maximum dissolution efficiency.

Mechanism of Cellulose Dissolution and Hydrogen Bonding

The dissolution of cellulose in the TBAA/DMSO system is primarily driven by the disruption of the extensive intermolecular and intramolecular hydrogen bonding network that gives cellulose its crystalline and insoluble nature. The acetate anion (CH₃COO⁻) from TBAA is the key player in this process.

The mechanism involves the following steps:

Hydrogen Bond Formation : The acetate anion acts as a strong hydrogen bond acceptor. It forms strong hydrogen bonds with the hydroxyl protons of the cellulose chains. This interaction effectively breaks the existing hydrogen bonds between cellulose molecules.

Polyelectrolyte Formation : The binding of acetate ions to the cellulose backbone essentially transforms the neutral cellulose polymer into a polyelectrolyte, with the bulky tetrabutylammonium (TBA⁺) cations acting as counterions.

Steric Repulsion : A diffuse sheath of these bulky TBA⁺ counterions forms around the acetate-decorated cellulose chains. This creates steric repulsion between the chains, preventing them from re-aggregating and keeping them dissolved in the solvent.

Studies have indicated a near-stoichiometric relationship where approximately one acetate ion is required to dissolve one anhydroglucose (B10753087) unit of cellulose. This highlights the direct and crucial role of the acetate anion in the dissolution process.

Rheological Behavior of Cellulose Solutions

The rheological properties of cellulose dissolved in TBAA/DMSO are critical for processing applications like fiber spinning. These solutions typically exhibit non-Newtonian, shear-thinning behavior, meaning their viscosity decreases as the shear rate increases.

Several factors influence the rheological behavior of these solutions:

Cellulose Concentration : As the concentration of cellulose increases, the viscosity of the solution also increases. At higher concentrations, the cellulose chains are more entangled, leading to higher resistance to flow.

Temperature : Increasing the temperature generally leads to a decrease in the viscosity of the cellulose solution.

Presence of Water : Water acts as a non-solvent and has a significant impact on the rheology of cellulose/TBAA/DMSO solutions. The addition of water can induce a sol-gel transition. This is because water molecules can disrupt the hydrogen bonds between the acetate ions and cellulose, leading to the reformation of cellulose-cellulose hydrogen bonds and subsequent aggregation and gelation.

The Cross model can be used to describe the rheological data of these solutions. The non-Newtonian exponent in this model provides an indication of the deviation from Newtonian fluid behavior.

| Parameter | Effect on Cellulose/TBAA/DMSO Solution |

| Increasing Cellulose Concentration | Increases viscosity and entanglement. |

| Increasing Temperature | Decreases viscosity. |

| Addition of Water | Can induce gelation by disrupting cellulose-acetate hydrogen bonds. |

Characterization of Regenerated Cellulose Fibers

Cellulose regenerated from TBAA/DMSO solutions undergoes structural changes that can be characterized by various analytical techniques. The regeneration process, typically involving coagulation in an anti-solvent like water or ethanol (B145695), leads to the formation of materials with altered properties compared to the original cellulose.

Key characteristics of regenerated cellulose include:

Crystallinity : The dissolution and regeneration process disrupts the original crystalline structure of native cellulose (Cellulose I) and results in the formation of Cellulose II. This change in crystal structure can be confirmed using X-ray diffraction (XRD).

Morphology : Scanning electron microscopy (SEM) can be used to observe the surface morphology of the regenerated cellulose. The regenerated material often exhibits a denser, more uniform structure compared to the fibrous nature of the original pulp.

Thermal Stability : The thermal stability of regenerated cellulose can be assessed using thermogravimetric analysis (TGA). In some cases, regenerated cellulose may exhibit lower thermal stability than the original material, which can be attributed to a reduction in molecular weight and crystallinity during the dissolution and regeneration process.

Mechanical Properties : The mechanical properties of regenerated cellulose fibers, such as tensile strength and elongation at break, are crucial for textile applications. These properties are influenced by factors such as the concentration of the cellulose solution (spin dope) and the drawing ratio during the spinning process.

| Property | Original Cellulose | Regenerated Cellulose |

| Crystalline Structure | Cellulose I | Cellulose II |

| Morphology | Fibrous | Denser, more uniform surface |

| Thermal Stability | Generally higher | Can be lower due to processing |

Recyclability of TBAA-based Solvents

A significant advantage of using ionic liquids like TBAA/DMSO for cellulose processing is the potential for solvent recycling, which is crucial for developing a sustainable and economically viable process. After the cellulose is regenerated by precipitation in an anti-solvent such as water, the resulting mixture contains the TBAA, DMSO, and the anti-solvent.

TBAA in Electrochemical Applications and Advanced Materials

Tetrabutylammonium acetate (TBAA) has emerged as a significant compound in the fields of electrochemistry and advanced materials. Its unique combination of a bulky, non-coordinating cation and a functional acetate anion allows it to play diverse roles, from a component in energy storage systems to a performance-enhancing additive in next-generation solar cells.

Preparation of Ionic Liquids for Energy Storage Devices

Ionic liquids (ILs) are salts with melting points below 100 °C, and they are recognized for their unique properties such as low volatility, high thermal stability, and high ionic conductivity. acs.orgnih.gov These characteristics make them promising materials for energy applications, particularly as electrolytes in devices like batteries and supercapacitors. acs.orgnih.gov The physicochemical properties of ILs can be fine-tuned by carefully selecting the cation and anion. nih.gov

Tetrabutylammonium-based ILs are explored for these purposes. For instance, the synthesis of ILs such as tetrabutylammonium propanoate ([TBA][Prop]) and tetrabutylammonium glutamate (B1630785) ([TBA][Glu]) can be achieved through a neutralization reaction between tetrabutylammonium hydroxide (B78521) and the corresponding acid. acs.org While research into redox-active ionic liquids often focuses on incorporating specific electro-active moieties, the fundamental properties of the base IL, such as that derived from TBAA, are crucial for device performance. qub.ac.uk

In the realm of thermal energy storage, tetrabutylammonium acrylate (B77674) (a related compound) hydrate (B1144303) has been evaluated as a phase change material (PCM). researchgate.net Experimental studies on its kinetic characteristics for thermal energy storage (TES) have shown its potential for practical applications, achieving a TES density of 140 MJ/m³ in 2.9 hours under specific conditions. researchgate.net This highlights the utility of tetrabutylammonium salts in broader energy storage contexts.

Use as Supporting Electrolytes in Electrochemistry

In electrochemical analysis, a supporting electrolyte (also known as a background or inert electrolyte) is crucial for the accurate measurement of an electroactive species. wikipedia.org Its primary roles are to increase the solution's conductivity, which minimizes the ohmic potential drop (IR drop), and to ensure that the electroactive species are transported to the electrode surface by diffusion rather than migration. wikipedia.orgresearchgate.net

Tetrabutylammonium salts are commonly used as supporting electrolytes, particularly for measurements in non-aqueous solvents like acetonitrile. researchgate.netalfa-chemistry.com TBAA is suitable for this role because the tetrabutylammonium cation and the acetate anion are not typically electroactive within the potential range used for many studies. wikipedia.org To be effective, a supporting electrolyte must be sufficiently soluble, chemically inert with other solutes, and highly dissociated into its ions. wikipedia.org The large size of the tetrabutylammonium cation contributes to weaker ion pairing in lower polarity solvents compared to smaller, traditional electrolyte anions, which can be advantageous in certain electrochemical experiments. nih.gov

Electrochemical Oxidation Studies of Carboxylates

The anodic oxidation of carboxylates, famously known as the Kolbe reaction, is a fundamental process in organic electrochemistry. researchgate.netmdpi.com Studies using tetrabutylammonium salts of aliphatic carboxylic acids, including this compound, have been instrumental in elucidating the reaction mechanisms without the interference of solvent oxidation or metallic electrode catalysis that complicated earlier research. researchgate.netdoaj.org

Research conducted in rigorously anhydrous acetonitrile with TBAA on glassy carbon electrodes has provided detailed insights into the kinetics and thermodynamics of acetate oxidation. researchgate.netdoaj.orgresearchgate.net The oxidation potential of the acetate ion (CH₃CO₂⁻) from TBAA has been measured at approximately 0.60 V (vs. Ag/AgNO₃ in CH₃CN). doaj.orgresearchgate.net

A central question in the study of carboxylate oxidation is whether the initial electron transfer and the subsequent loss of carbon dioxide (decarboxylation) occur as a single, concerted event or as two distinct steps. researchgate.net

RCO₂⁻ → [RCO₂•] + e⁻ (Stepwise: Electron Transfer) [RCO₂•] → R• + CO₂ (Stepwise: Decarboxylation)

or

RCO₂⁻ → R• + CO₂ + e⁻ (Concerted Pathway)

Voltammetric studies on the oxidation of tetra-n-butylammonium acetate in dry acetonitrile suggest that the reaction proceeds via a concerted dissociative electron transfer pathway. doaj.orgresearchgate.net The analysis of transfer coefficients (α) derived from linear sweep and convolution voltammetry supports this concerted mechanism under anhydrous conditions. researchgate.net However, the mechanism may shift towards a stepwise pathway with the addition of water, which lowers the intrinsic barrier for the reaction. doaj.orgresearchgate.net Other studies have also presented evidence for a stepwise mechanism, indicating that the debate is complex and the pathway may be influenced by specific reaction conditions. researchgate.net

The electrochemical oxidation of the acetate ion ultimately leads to the formation of a methyl radical (CH₃•) following decarboxylation. mdpi.comwhiterose.ac.uk This process is a key method for generating alkyl radicals for synthetic purposes. udel.eduresearchgate.net

The fate of the initially formed alkyl radical depends on the reaction conditions and electrode potential. whiterose.ac.uk In the classic Kolbe reaction, two radicals dimerize (e.g., CH₃• + •CH₃ → C₂H₆). whiterose.ac.uk However, if the radical undergoes a second electron oxidation at the anode, it forms a carbocation (R• → R⁺ + e⁻). researchgate.netwhiterose.ac.uk This pathway leads to "non-Kolbe" products, where the carbocation can react with the solvent (e.g., acetonitrile) or other nucleophiles present in the solution. researchgate.netwhiterose.ac.uk Electrolysis of TBAA in acetonitrile has been shown to produce N-acylamides as the principal products, which arise from the reaction of the carbocation intermediate with the solvent and the carboxylate itself. researchgate.net

Applications in Perovskite Solar Cells

Perovskite solar cells (PSCs) are a rapidly advancing photovoltaic technology, but their long-term stability, particularly against moisture, remains a significant challenge. rsc.orgsemanticscholar.org this compound has been successfully introduced as an additive or buffer layer to improve both the efficiency and stability of PSCs. acs.orgnih.gov

When used as a buffer layer between the tin oxide (SnO₂) electron-transport layer (ETL) and the all-inorganic CsPbI₃ perovskite film, TBAA serves multiple functions. acs.orgnih.gov It enhances the electrical conductivity of the SnO₂ ETL and helps to passivate surface defects on the perovskite layer. acs.orgnih.gov Furthermore, it can form a 1D tetrabutylammonium lead iodide (TBAPbI₃) layer at the interface, which suppresses heterogeneous nucleation of the perovskite, leading to larger crystal grain sizes and improved charge transfer. acs.orgresearchgate.net The incorporation of the bulky tetrabutylammonium (TBA) cation can also improve the hydrophobicity of the perovskite film, significantly enhancing its resistance to moisture. rsc.orgsemanticscholar.org

The introduction of a TBAA buffer layer in carbon counter-electrode-based, hole-transporting layer-free CsPbI₃ PSCs has led to substantial improvements in photovoltaic performance. acs.orgnih.gov

| Device Parameter | Control Device (Without TBAA) | Optimized Device (With TBAA) | Percentage Improvement |

|---|---|---|---|

| Power Conversion Efficiency (PCE) | 10.52% | 12.79% | 21.6% |

| Open-Circuit Voltage (Voc) | 1.01 V | 1.08 V | 6.9% |

| Short-Circuit Current Density (Jsc) | 15.91 mA/cm2 | 17.48 mA/cm2 | 9.9% |

| Fill Factor (FF) | 65.5% | 67.8% | 3.5% |

| Stability (after 350h) | - | Retained >83% of initial PCE | N/A |

TBAA in Thermal Energy Storage Media (Ionic Semiclathrate Hydrates)

This compound (TBAA) is a quaternary ammonium salt that, in aqueous solutions, can form ionic semiclathrate hydrates. These crystalline, ice-like structures consist of a lattice of water molecules that encage the tetrabutylammonium cations, while the acetate anions and additional water molecules occupy the interstitial spaces. This ability to form hydrates at temperatures suitable for cooling applications makes TBAA a subject of research for use as a phase change material (PCM) in thermal energy storage systems. PCMs absorb and release large amounts of latent heat during their phase transitions, offering high energy storage density at a nearly constant temperature. rehva.euwikipedia.org

Ionic semiclathrate hydrates, such as those formed by TBAA, are considered safe and environmentally friendly options for thermal energy storage. researchgate.net Their application is particularly explored in technologies aimed at improving energy efficiency, such as air conditioning and the thermal management of electronic components. tapecompanies.comelsevierpure.com

Thermophysical Properties of Hydrates

The effectiveness of a phase change material is determined by its thermophysical properties, primarily its phase transition temperature (melting/dissociation temperature) and latent heat of fusion (dissociation heat). For TBAA hydrates, these properties have been investigated to assess their suitability for thermal energy storage.

The dissociation heat is a critical parameter as it dictates the amount of thermal energy that can be stored per unit mass. Research indicates that this compound hydrates exhibit a significant latent heat. The largest measured dissociation heat for TBAA hydrates is 212.9 ± 0.9 kJ/kg. researchgate.netelsevierpure.comresearchgate.net This high value suggests a substantial capacity for energy storage. The phase equilibrium temperature, or melting point, is another crucial factor, as it must align with the operating temperature range of the intended application.

Table 1: Thermophysical Properties of this compound (TBAA) Hydrate

| Property | Value | Reference |

|---|---|---|

| Maximum Dissociation Heat | 212.9 ± 0.9 kJ/kg | researchgate.netelsevierpure.comresearchgate.net |

Comparison with Other Ionic Semiclathrate Hydrates

The performance of TBAA hydrates as a thermal energy storage medium can be benchmarked against other ionic semiclathrate hydrates. Tetrabutylammonium bromide (TBAB) hydrate is a notable reference as it is the only ionic semiclathrate hydrate that has been commercialized for thermal energy storage in air conditioning systems. researchgate.netresearchgate.net

Compared to other hydrates, TBAA demonstrates promising characteristics. For instance, its dissociation heat is among the highest reported for this class of materials. Tetrabutylammonium hydroxide (TBAOH) hydrates, another comparable material, have a maximum dissociation heat of 200.4 ± 2.2 kJ/kg. researchgate.netelsevierpure.comresearchgate.net While both TBAA and TBAOH hydrates show potential, their optimal applications may differ based on their specific phase change temperatures.

Another compound, Tetrabutylammonium acrylate (TBAAc) hydrate, has a reported dissociation heat of 195 kJ/kg. mdpi.com In comparison, TBAA hydrate's higher latent heat suggests a greater energy storage capacity. While Tetrabutylammonium salts are effective at forming these structures, it has been noted that TBAB is a stronger thermodynamic hydrate promoter compared to TBAA. ifpenergiesnouvelles.fr

Table 2: Comparison of Dissociation Heats for Various Ionic Semiclathrate Hydrates

| Hydrate Compound | Maximum Dissociation Heat (kJ/kg) | Reference |

|---|---|---|

| This compound (TBAA) | 212.9 ± 0.9 | researchgate.netelsevierpure.comresearchgate.net |

| Tetrabutylammonium Hydroxide (TBAOH) | 200.4 ± 2.2 | researchgate.netelsevierpure.comresearchgate.net |

| Tetrabutylammonium Bromide (TBAB) | ~193 - 211.9 | mdpi.comresearchgate.net |

| Tetrabutylammonium Acrylate (TBAAc) | 195 | mdpi.com |

| Tetrabutylammonium Picolinate (TBAPi) | 157.7 ± 4.9 | researchgate.net |

| Tetrabutylammonium Glycolate | 161 | acs.org |

Potential in Air Conditioning and Battery Cooling

The promising thermophysical properties of this compound hydrates make them a strong candidate for thermal energy storage media, particularly for air conditioning applications. elsevierpure.comresearchgate.net The goal of using PCMs in air conditioning is to store "cold" energy during off-peak hours when electricity is cheaper and release it during peak demand periods, thereby reducing energy consumption and operational costs. mdpi.com The high latent heat of TBAA hydrates allows for a large amount of energy to be stored in a relatively small volume.

In addition to building climate control, another critical area of application is the thermal management of lithium-ion batteries. tapecompanies.com Effective cooling is essential for the safety, performance, and lifespan of batteries, especially in electric vehicles. nih.gov While research has specifically pointed to tetrabutylammonium hydroxide hydrates as being promising for cooling lithium-ion batteries, the favorable properties of TBAA hydrates suggest they could also be investigated for this purpose. researchgate.netelsevierpure.comresearchgate.net The selection of a specific hydrate would depend on matching its phase change temperature to the optimal operating temperature range of the battery cells.

Tetrabutylammonium Acetate in Advanced Analytical and Environmental Chemistry

Applications in Chromatography

Tetrabutylammonium (B224687) acetate (B1210297) serves as a versatile mobile phase modifier in different chromatographic techniques, enhancing the separation and detection of various analytes. Its primary roles are as an ion-pairing agent in High-Performance Liquid Chromatography (HPLC) and as a dynamic modifier of capillary surfaces in Capillary Electrophoresis (CE).

In reverse-phase HPLC, tetrabutylammonium acetate is employed as a cationic ion-pairing reagent. This is particularly useful for the separation of acidic analytes that are otherwise poorly retained on nonpolar stationary phases. The tetrabutylammonium cation forms a neutral ion pair with the anionic analyte in the mobile phase. This increased hydrophobicity enhances the analyte's interaction with the stationary phase, leading to improved retention and resolution. For instance, the addition of tetrabutylammonium ions to the mobile phase has been shown to provide baseline resolution for aromatic carboxylic acids. While effective for chromatographic separation, the non-volatile nature of tetraalkylammonium salts like this compound can make them less compatible with mass spectrometry (MS) detection due to potential ion source contamination and signal suppression.

In the realm of Capillary Electrophoresis (CE), tetraalkylammonium cations, including tetrabutylammonium, are used to dynamically modify the inner surface of the fused silica (B1680970) capillary. This modification is particularly advantageous when analyzing positively charged species such as peptides and proteins in acidic buffers. The tetrabutylammonium cations adsorb onto the negatively charged capillary wall, which can lead to a reversal of the electroosmotic flow (EOF). This phenomenon minimizes the adsorption of cationic analytes onto the capillary surface, thereby improving separation efficiency, resolution, and peak shape.

Extraction and Purification Methodologies

The application of this compound extends to various extraction and purification techniques, where it facilitates the transfer of compounds between immiscible phases and aids in the selective isolation of specific ions.

This compound has been instrumental in the development of novel extraction methods for a wide array of organic compounds from aqueous matrices. One such method is the tetrabutylammonium-induced coacervation in vesicular solutions of alkyl carboxylic acids. This technique has been successfully applied to the extraction of diverse analytes including polycyclic aromatic hydrocarbons (PAHs), surfactants, chlorophenols, bisphenols, phthalates, herbicides, amines, and dyes. The process relies on the formation of a coacervate phase, which is a surfactant-rich phase that can effectively sequester organic compounds from the aqueous solution. The resulting coacervates are compatible with subsequent analytical techniques like liquid chromatography with UV or mass spectrometry detection. For instance, this method has been used for the extraction of nonionic surfactants from raw and treated sewage, as well as river water, with recoveries ranging from 89% to 103%.

The selective removal of specific anions from aqueous solutions is a significant challenge in environmental chemistry. This compound has emerged as a key component in liquid-liquid extraction systems designed for the selective capture of sulfate (B86663) and phosphate (B84403) ions. In these systems, it functions as a phase-transfer anionic extractant, facilitating the movement of the target anion from the aqueous phase to an organic phase containing a specific anion receptor.

Notably, in combination with a nitrophenyl-functionalized tris-thiourea receptor, this compound has been shown to enable the selective and efficient extraction of phosphate ions from aqueous media, even in the presence of competing anions like sulfate and nitrate. The extraction efficiency for phosphate in such systems can reach approximately 85-92%. acs.org The choice of the tetrabutylammonium salt is crucial; for instance, the less basic this compound is preferred over tetrabutylammonium hydroxide (B78521) for phosphate extraction with certain receptors to avoid deprotonation of the receptor itself. acs.org Similarly, this compound can be employed for the selective extraction of sulfate when paired with appropriate tris-urea receptors. acs.org

| Anion | Extraction Efficiency (%) | Competing Anions |

|---|---|---|

| Phosphate | ~85-92 | Sulfate, Nitrate |

While various tetrabutylammonium salts, such as tetrabutylammonium bromide, have been investigated for the extraction of heavy metals from wastewater in aqueous biphasic systems, specific detailed research on the application of this compound for this purpose is not extensively documented in the available literature. The general principle of using quaternary ammonium (B1175870) salts in this context involves the formation of ion pairs with anionic metal complexes, which can then be extracted into an organic phase. This approach is a part of the broader field of liquid-liquid extraction and ionic liquid-based separation technologies for heavy metal remediation.

In the analysis of pesticide residues in complex matrices like food and environmental samples, sample preparation is a critical step. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted technique for this purpose. Some variations of the QuEChERS method employ a buffering system to control the pH during extraction, which is crucial for the stability and recovery of pH-dependent pesticides. Acetate buffers are commonly used in one of the official versions of the QuEChERS method. However, the available scientific literature does not specifically highlight this compound as a standard or commonly used reagent within the various established QuEChERS protocols. The focus in these methods is typically on the use of sodium acetate or other simple acetate salts to achieve the desired pH.

Anion Recognition and Binding Dynamics

This compound plays a crucial role in the fundamental studies of anion recognition and binding. In this context, it serves as a source of acetate anions in a non-aqueous solvent, allowing researchers to investigate the binding affinity and thermodynamics of synthetic anion receptors. These studies are vital for the design of new sensors and separation agents for anions.

Kinetic Analysis of Anion-Receptor Interactions

The study of anion-receptor interactions is crucial for understanding and developing new anion sensors and transport systems. This compound (TBAOAc) serves as a model guest salt in these studies due to its solubility in organic solvents and the well-defined properties of the acetate anion. Kinetic analysis provides valuable insights into the dynamic aspects of these interactions, revealing the rates at which anions associate with and dissociate from a receptor.

In a notable study, the interaction between this compound and the bis-HCl salt of cyclo rsc.orgpyrrole (C8·2HCl) was investigated in acetonitrile (B52724) (CH3CN). nih.gov The binding of the acetate anion (AcO−) to the diprotonated cyclo rsc.orgpyrrole receptor was found to be extremely fast, which is consistent with the relatively high apparent association constant (Ka) recorded for this anion. nih.gov This rapid kinetic profile underscores the utility of specialized techniques to resolve the fast dynamics of such systems.

The binding process can be represented by the following equilibrium:

C8·2HCl + TBAOAc ⇌ [C8·2HCl·AcO]⁻ + TBA⁺

Researchers determined the thermodynamic parameters for this interaction by performing UV-Vis spectral titrations at various temperatures. These parameters provide a comprehensive understanding of the energetics driving the anion-receptor binding.

Stopped-Flow Spectroscopic Studies

To elucidate the rapid kinetics of the interaction between the acetate anion and the cyclo rsc.orgpyrrole receptor, stopped-flow spectroscopy is the method of choice. nih.gov This technique allows for the rapid mixing of reactant solutions and the subsequent monitoring of changes in absorbance or fluorescence on a millisecond timescale, enabling the determination of fast reaction rates. nih.govedinst.comcolorado.edu

In the study of this compound and diprotonated cyclo rsc.orgpyrrole, stopped-flow analysis was employed to measure the on and off rates of the acetate anion binding to the receptor in acetonitrile. nih.govnih.gov The experiment involved mixing a solution of the C8·2HCl receptor with a solution of TBAOAc and monitoring the resulting large spectral changes in the UV-Vis region. nih.gov

The kinetic data obtained from these stopped-flow experiments facilitated the determination of key thermodynamic values, including enthalpy (ΔH), entropy (ΔS), and the Gibbs free energy change (ΔG) for the binding process. nih.gov The different dynamic behaviors observed for acetate compared to other anions, such as dihydrogen phosphate, highlight the potential of kinetic analysis as a tool for the advanced characterization of anion receptors. nih.govnih.gov

Below is a table summarizing the thermodynamic parameters for the binding of this compound to diprotonated cyclo rsc.orgpyrrole in acetonitrile, as determined by UV-Vis titrations at varying temperatures.

| Thermodynamic Parameter | Value |

| Enthalpy Change (ΔH) | - |

| Entropy Change (ΔS) | - |

| Gibbs Free Energy Change (ΔG) | - |

| (Note: Specific numerical values for ΔH, ΔS, and ΔG were not provided in the source material for the acetate interaction.) |

Tetrabutylammonium Acetate in Biochemical and Biotechnological Research

Extraction and Purification of Biomolecules

The isolation of high-quality biomolecules from complex biological samples is a foundational step in molecular biology and biotechnology. Tetrabutylammonium (B224687) acetate (B1210297) has been identified as a reagent that can play a role in these critical purification processes.

Tetrabutylammonium acetate is utilized in biotechnological applications for the extraction and purification of key biomolecules such as proteins and nucleic acids. netascientific.com Its role is aimed at enhancing both the yield and purity of the final extracted product. netascientific.com The principle of its function is related to its nature as a quaternary ammonium (B1175870) salt. Salts of this type, such as the related compound tetrabutylammonium bromide, can act as chaotropic agents, which are substances that disrupt the structure of water and facilitate the binding of nucleic acids to purification media or induce their precipitation.

While specific protocols detailing the use of this compound are not as common as those for other salts like ammonium acetate, its utility is based on established principles. For instance, ammonium acetate is frequently used in combination with ethanol (B145695) to precipitate DNA and RNA from solutions. nih.gov It is particularly effective in removing unincorporated deoxynucleoside triphosphates (dNTPs) and can be used to precipitate proteins. Similarly, methods employing phenol (B47542) extraction followed by precipitation with methanolic ammonium acetate are used for total protein extraction from tissues. iastate.eduufl.edu The tetrabutylammonium cation, being a bulky organic cation, modifies the solubility properties of biomolecules, which can be leveraged for selective precipitation and purification.

Reagent in Biochemistry and Pharmacology

In the fields of biochemistry and pharmacology, this compound serves as a versatile biochemical reagent and catalyst. medchemexpress.commedchemexpress.com Its primary application is as a phase-transfer catalyst (PTC), which facilitates reactions between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase). chemicalbook.com This is particularly valuable in the synthesis of complex organic molecules that may serve as pharmaceutical precursors or biochemical probes. netascientific.com

Researchers utilize this compound in the preparation of pharmaceuticals and agrochemicals, where it aids in the precise formation of molecular structures. netascientific.com For example, it has been used as a catalyst in the synthesis of spirooxindoles, a class of compounds known for their pharmacological activities. It has also been employed as a promoter for the direct arylation of azoles and as a catalyst for the alkynylation of carbonyl compounds, which are important reactions in medicinal chemistry. sigmaaldrich.com Furthermore, its application extends to analytical chemistry, where it is used as a reagent in chromatography to aid in the separation and analysis of complex mixtures. netascientific.com

Studies on Enzyme Activity and Inhibition

The study of enzyme kinetics and inhibition is a cornerstone of biochemistry and drug discovery. Ionic liquids, including this compound, have been investigated for their effects on enzyme activity, revealing both stabilizing and inhibitory properties depending on the enzyme and the specific ionic liquid.

Human neutrophil elastase (HNE) is a proteolytic enzyme involved in inflammatory processes, and its overactivity is implicated in various diseases. mdpi.com Consequently, identifying inhibitors of this enzyme is a significant therapeutic goal. nih.gov A study evaluating the inhibitory effect of various ionic liquids on porcine pancreatic elastase, a common model for HNE, identified this compound as a potent inhibitor. mdpi.com

The study determined the half-maximal effective concentration (EC50), which is the concentration of an inhibitor that causes a 50% decrease in enzyme activity. Among the ten ionic liquids tested, this compound was found to be the most toxic to the elastase enzyme, indicating the strongest inhibitory effect. mdpi.com The research highlights the significant role that both the cation and anion components of ionic liquids play in their interaction with enzymes. mdpi.com

| Ionic Liquid | EC50 (mM) |

|---|---|

| This compound | 124 ± 4 |

| 1-Butyl-3-methylimidazolium acetate | 289 ± 11 |

Tetrabutylammonium Acetate in Polymer Science and Material Development

Synthesis of Polymeric Materials

Tetrabutylammonium (B224687) acetate (B1210297) serves as a versatile compound in the synthesis of polymeric materials, acting as a catalyst, an initiator, and a curing agent. guidechem.com Its utility spans various types of polymerization and organic synthesis reactions that are foundational to polymer chemistry.

As a catalyst, TBAA facilitates numerous chemical transformations necessary for monomer synthesis and polymerization. For instance, it is employed in the alkynylation of carbonyl compounds with trimethylsilylacetylenes, a reaction that produces propargylic alcohols, which are important precursors for various polymers. sigmaaldrich.comscbt.com It also promotes the regioselective direct arylation of azoles with aryl bromides in the presence of a palladium acetate catalyst. sigmaaldrich.com Furthermore, TBAA can be used as an activator in the copper-free Sonogashira coupling reaction for the synthesis of disubstituted alkynes. sigmaaldrich.comsigmaaldrich.com In another catalytic application, TBAA, in its molten state, provides a reaction medium for the palladium-catalyzed selective dimerization of styrenes and acrylates, leading to the formation of (E,E)-1,4-diarylbutadienes. researchgate.net

Beyond catalysis of monomer synthesis, TBAA also functions as an initiator in polymerization processes, such as for epoxy polymerizations. guidechem.com Its role as a phase-transfer catalyst is also crucial, as it facilitates the transfer of reactants between immiscible phases, which is a common scenario in polymerization reactions. guidechem.com This capability allows for greater control over the reaction environment and can lead to more efficient and selective chemical transformations. guidechem.com

| Application in Polymer Synthesis | Role of Tetrabutylammonium Acetate | Specific Reaction | Resulting Product/Intermediate |

|---|---|---|---|

| Catalysis | Catalyst | Alkynylation of carbonyl compounds with trimethylsilylacetylenes | Propargylic alcohols |

| Catalysis | Promoter | Regioselective direct arylation of azoles with aryl bromides | Arylated azoles |

| Catalysis | Activator | Copper-free Sonogashira coupling | Disubstituted alkynes |

| Catalysis | Molten reaction medium | Palladium-catalyzed dimerization of styrenes and acrylates | (E,E)-1,4-diarylbutadienes |

| Initiation | Initiator | Epoxy polymerization | Epoxy polymers |

| Phase Transfer | Phase-transfer catalyst | Various organic synthesis reactions | Facilitates reactions between immiscible reactants |

Development of New Materials with Tailored Properties

The utility of this compound extends to the development of new materials where specific, tailored properties are desired. Its role as a precursor to ionic liquids and its application in the synthesis of modified natural polymers are key examples of its contribution in this area.

TBAA is a valuable precursor for the synthesis of various ionic liquids. guidechem.com Ionic liquids are a class of solvents composed entirely of ions, possessing unique characteristics such as low vapor pressure, high thermal stability, and tunable solvency. guidechem.com By modifying the cation or anion, the properties of the resulting ionic liquid can be finely tuned for specific applications in fields like electrochemistry, catalysis, and materials science. guidechem.com For example, TBAA can be a starting material for ionic liquids used in the fabrication of electrodes for energy storage devices. guidechem.com

In the realm of bio-based materials, TBAA is instrumental in the homogeneous synthesis of cellulose (B213188) esters, such as cellulose acetate (CA) and cellulose acetate propionate (B1217596) (CAP). researchgate.net This synthesis can be carried out in a novel solvent system of this compound and dimethyl sulfoxide (B87167) (DMSO) at temperatures below 70 °C without the need for a catalyst. researchgate.net This method allows for control over the distribution of substituents in the anhydroglucose (B10753087) repeating units, which in turn dictates the properties of the final cellulose ester material. researchgate.net The thermal properties and molecular structures of these cellulose esters can be precisely characterized, demonstrating the ability to tailor material properties for specific applications. researchgate.net

Furthermore, the unique properties of this compound hydrates have been explored for their potential as thermal energy storage media. researchgate.net These ionic semiclathrate hydrates exhibit large dissociation heats, making them promising candidates for applications in air conditioning and cooling systems for devices like lithium-ion batteries. researchgate.net Research has shown that this compound hydrates have promising thermophysical properties for such applications. researchgate.net

Role in Dissolving Cellulose for Fiber Production

One of the most significant applications of this compound in material development is its role in the dissolution of cellulose for the production of regenerated fibers. Cellulose, a highly abundant natural polymer, is notoriously difficult to dissolve due to its extensive network of intermolecular and intramolecular hydrogen bonds. mcgill.ca TBAA, particularly in combination with a cosolvent like dimethyl sulfoxide (DMSO), has emerged as a highly effective solvent system for cellulose. sigmaaldrich.comscientific.net

The dissolution mechanism involves a near-stoichiometric relationship where one dissolved acetate ion can dissolve an amount of cellulose corresponding to about one glucose residue. lu.se The acetate ions form hydrogen bonds with the hydroxyl groups of the cellulose chains, disrupting the native hydrogen bonding network that holds the chains together. lu.se The bulky tetrabutylammonium counterions then form a diffuse solvation sheath around the cellulose chains, leading to steric repulsion that helps to keep the chains separated and dissolved. lu.se

This solvent system offers several advantages for industrial fiber production. It can dissolve up to 8 wt% of cellulose within 5 minutes at a relatively low temperature of 40°C, without the need for pretreatment of the cellulose or an inert gas atmosphere. scientific.net The resulting cellulose solution has a significantly lower viscosity compared to solutions prepared with other ionic liquids like [BMIM]Cl, which is beneficial for processing. scientific.net

The properties of the cellulose fibers produced from this TBAA/DMSO solvent system are also noteworthy. The wet spinning process allows for the regeneration of the cellulose into fibers. While the dissolution process renders the cellulose amorphous, the spinning process can reintroduce some crystallinity in the form of cellulose II. scientific.net The resulting fibers are homogeneous, with smooth surfaces and circular cross-sections. scientific.net They also exhibit good thermal stability. scientific.net These characteristics make this method a promising, green, and low-cost approach for the industrial production of cellulose fibers with desirable physical properties. scientific.net

| Parameter | Value/Observation | Significance |

|---|---|---|

| Solvent System | This compound / Dimethyl sulfoxide (DMSO) | Efficiently dissolves cellulose |

| Cellulose Concentration | Up to 8 wt% | High dissolution capacity |

| Dissolution Time | Within 5 minutes | Rapid processing |

| Dissolution Temperature | 40°C | Low-energy process |

| Pretreatment/Inert Atmosphere | Not required | Simplified and cost-effective process |

| Viscosity of Solution | 10% of that from [BMIM]Cl | Easier processing and spinning |

| Fiber Morphology | Homogeneous, smooth surfaces, circular cross-sections | Good quality fibers |

| Fiber Crystallinity | Transformation from amorphous to Cellulose II during spinning | Influences mechanical properties |

| Fiber Thermal Stability | Good | Suitable for various applications |

Theoretical and Mechanistic Investigations of Tetrabutylammonium Acetate Reactivity

Computational Chemistry Approaches to Reaction Mechanisms

Computational chemistry provides powerful tools for investigating the intricate details of reaction mechanisms that are often difficult to probe experimentally. For reactions involving tetrabutylammonium (B224687) acetate (B1210297), methods like Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are employed to model reaction pathways, characterize transition states, and understand intermolecular interactions.